molecular formula C16H17N3O3 B10927667 1-methyl-5-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-1H-pyrazole-4-carboxylic acid

1-methyl-5-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B10927667
M. Wt: 299.32 g/mol
InChI Key: PXIPHKVBBGHKHU-UHFFFAOYSA-N
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Description

1-methyl-5-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a pyrazole ring fused with a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the pyrazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinoline derivatives.

Scientific Research Applications

1-methyl-5-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-5-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-3,4-dihydroquinolin-1(2H)-yl derivatives: These compounds share a similar quinoline structure but differ in their functional groups.

    Pyrazole-4-carboxylic acid derivatives: These compounds share a similar pyrazole ring but differ in their substituents.

Uniqueness

1-methyl-5-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-1H-pyrazole-4-carboxylic acid is unique due to its combination of a quinoline derivative and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

1-methyl-5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C16H17N3O3/c1-10-5-6-13-11(8-10)4-3-7-19(13)15(20)14-12(16(21)22)9-17-18(14)2/h5-6,8-9H,3-4,7H2,1-2H3,(H,21,22)

InChI Key

PXIPHKVBBGHKHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(C=NN3C)C(=O)O

Origin of Product

United States

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